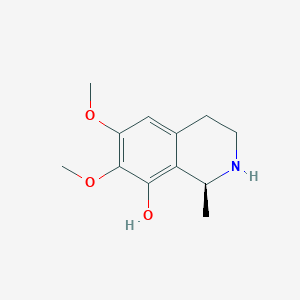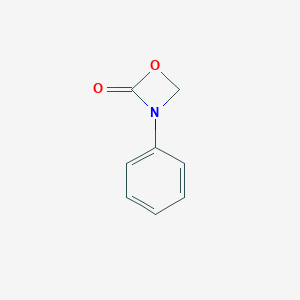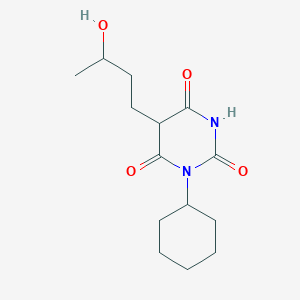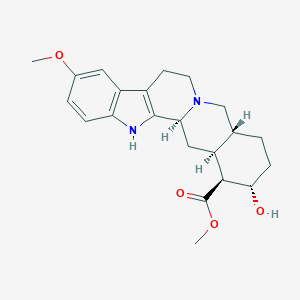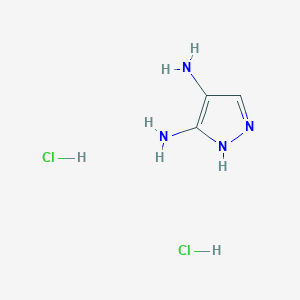
Cyclohexyl vinylcarbamate
Descripción general
Descripción
Cyclohexyl vinylcarbamate, also known as CHVC, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a member of the group of vinylcarbamates, which are known for their unique chemical properties and versatile applications. In
Aplicaciones Científicas De Investigación
Cyclohexyl vinylcarbamate has been studied for its potential applications in various scientific fields, including medicine, agriculture, and materials science. In medicine, Cyclohexyl vinylcarbamate has been shown to possess anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. In agriculture, Cyclohexyl vinylcarbamate has been investigated as a potential pesticide and herbicide, due to its ability to inhibit the growth of certain plant pathogens. In materials science, Cyclohexyl vinylcarbamate has been explored as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of Cyclohexyl vinylcarbamate is not fully understood, but it is believed to involve the interaction of the compound with specific cellular targets, such as enzymes and receptors. In cancer cells, Cyclohexyl vinylcarbamate has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways. In viruses and bacteria, Cyclohexyl vinylcarbamate has been shown to inhibit the replication and growth of the pathogens, by disrupting their metabolic processes.
Biochemical and Physiological Effects:
Cyclohexyl vinylcarbamate has been shown to have several biochemical and physiological effects, depending on the specific application and concentration used. In cancer cells, Cyclohexyl vinylcarbamate has been shown to induce cell cycle arrest and DNA damage, leading to apoptosis. In viruses and bacteria, Cyclohexyl vinylcarbamate has been shown to inhibit the synthesis of nucleic acids and proteins, leading to cell death. In plants, Cyclohexyl vinylcarbamate has been shown to inhibit the growth of certain pathogens, leading to improved crop yield and quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cyclohexyl vinylcarbamate in lab experiments is its versatility and ability to be modified to obtain specific properties and applications. However, Cyclohexyl vinylcarbamate also has some limitations, such as its toxicity and potential environmental impact. Therefore, careful handling and disposal of Cyclohexyl vinylcarbamate is necessary to ensure the safety of laboratory personnel and the environment.
Direcciones Futuras
There are several future directions for further research on Cyclohexyl vinylcarbamate, including the development of new derivatives with improved properties and applications, the investigation of the compound's mechanism of action at the molecular level, and the exploration of its potential as a drug candidate for various diseases. Additionally, the environmental impact of Cyclohexyl vinylcarbamate and its derivatives should be further studied to ensure their safe use in various applications.
Conclusion:
In conclusion, Cyclohexyl vinylcarbamate is a versatile and promising compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research have been discussed in this paper. Further research on Cyclohexyl vinylcarbamate and its derivatives is necessary to fully understand their potential and limitations, and to ensure their safe and effective use in various applications.
Propiedades
Número CAS |
15896-09-0 |
|---|---|
Nombre del producto |
Cyclohexyl vinylcarbamate |
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
cyclohexyl N-ethenylcarbamate |
InChI |
InChI=1S/C9H15NO2/c1-2-10-9(11)12-8-6-4-3-5-7-8/h2,8H,1,3-7H2,(H,10,11) |
Clave InChI |
KEBIPYRRRTZHIQ-UHFFFAOYSA-N |
SMILES |
C=CNC(=O)OC1CCCCC1 |
SMILES canónico |
C=CNC(=O)OC1CCCCC1 |
Otros números CAS |
15896-09-0 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


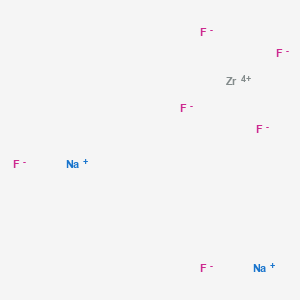
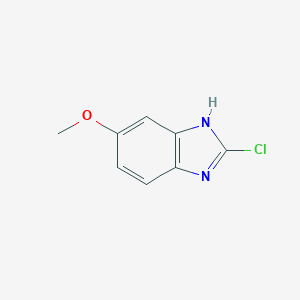
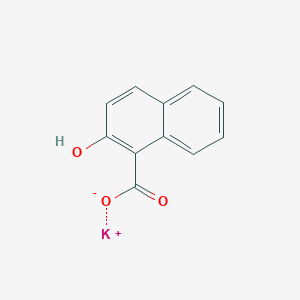
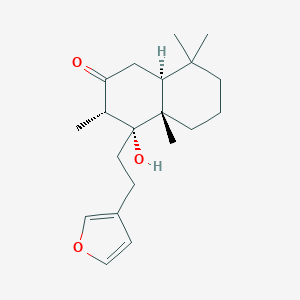
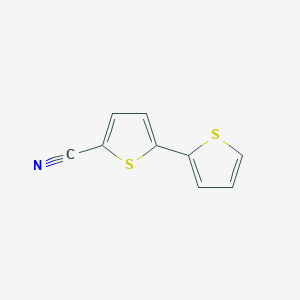
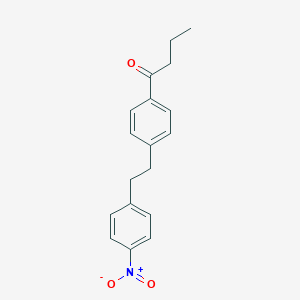
![Methyl [(2-nitrobenzoyl)amino]acetate](/img/structure/B98745.png)
